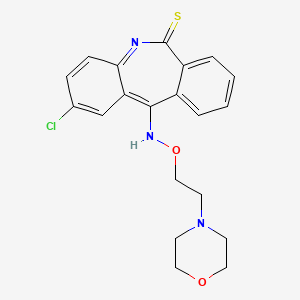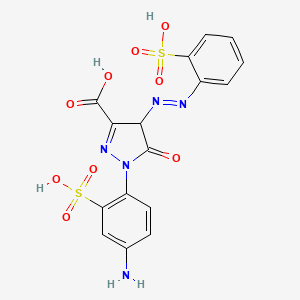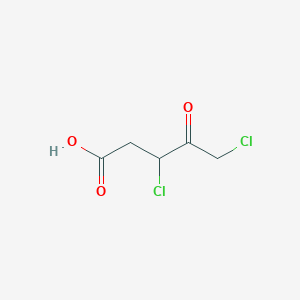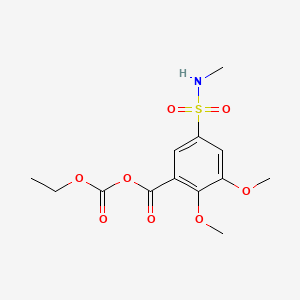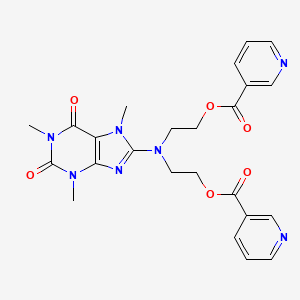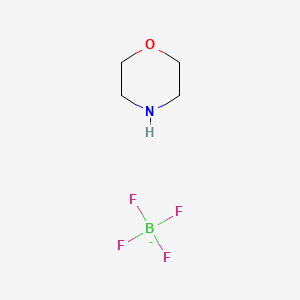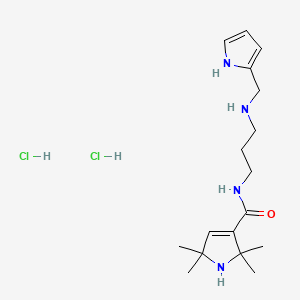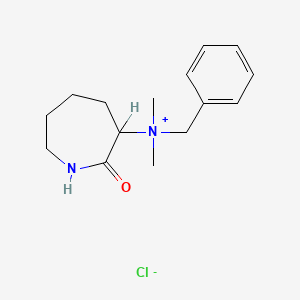
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride is a chemical compound with the molecular formula C15H23ClN2O and a molecular weight of 282.81 g/mol. It is known for its unique structure, which includes a benzyl group, a hexahydro-2-oxo-1H-azepin-3-yl moiety, and a dimethylammonium chloride group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride typically involves the reaction of benzyl chloride with hexahydro-2-oxo-1H-azepin-3-yl dimethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters and the use of high-purity starting materials to minimize impurities in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of benzyl-substituted compounds.
Scientific Research Applications
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benazepril hydrochloride: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.
Lisinopril: Another ACE inhibitor with similar therapeutic applications.
Quinapril: A compound with a similar structure and function as an ACE inhibitor.
Uniqueness
Benzyl(hexahydro-2-oxo-1H-azepin-3-yl)dimethylammonium chloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
CAS No. |
92207-22-2 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-oxoazepan-3-yl)azanium;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-17(2,12-13-8-4-3-5-9-13)14-10-6-7-11-16-15(14)18;/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H |
InChI Key |
FRGHJMDARINEHW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)C2CCCCNC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


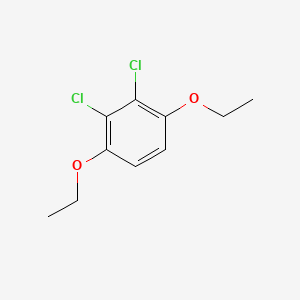
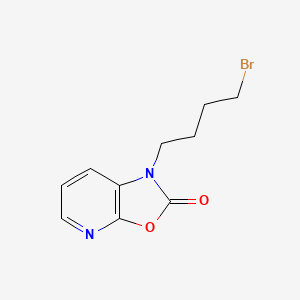
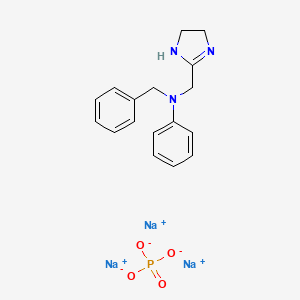
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)

